molecular formula C18H19N3O5 B2863218 N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide CAS No. 1396709-60-6

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide

Cat. No. B2863218
CAS RN: 1396709-60-6
M. Wt: 357.366
InChI Key: KNKTZOFGAVTLMO-UHFFFAOYSA-N
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Description

“N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It is related to a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was prepared using a one-pot, two-step labeling procedure in an automated synthesis module .


Molecular Structure Analysis

The molecular structure of the related compound 1,4-Dioxa-8-azaspiro[4.5]decane is available in the PubChem database . The compound has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Antiviral Applications

Spirothiazolidinone derivatives, which share structural features with N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide, have been synthesized and evaluated for their antiviral activity. These compounds, particularly N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide and its analogs, exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Applications

The synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for anticonvulsant and neurotoxic properties have been explored. These compounds displayed anticonvulsant activity, with certain analogs showing higher protection than magnesium valproate, used as a standard substance in the MES test in mice (Obniska et al., 2006).

Pharmacological Evaluation

The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for dopamine agonist activity in vivo reveals that while none of the compounds displayed central nervous system activity, one analog exhibited potent dopamine agonist activity in the cat cardioaccelerator nerve assay. This suggests potential applications in the development of treatments for disorders related to dopamine dysfunction (Brubaker et al., 1986).

Structural Studies

Structural elucidation of compounds structurally related to N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide, such as BTZ043, a promising antitubercular drug candidate, has been reported. This study highlights the importance of understanding the molecular structure to optimize the drug's efficacy and stability (Richter et al., 2022).

Safety and Hazards

The safety data sheet for the related compound 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c22-15(13-4-2-1-3-5-13)20-17-19-14(12-24-17)16(23)21-8-6-18(7-9-21)25-10-11-26-18/h1-5,12H,6-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKTZOFGAVTLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide

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